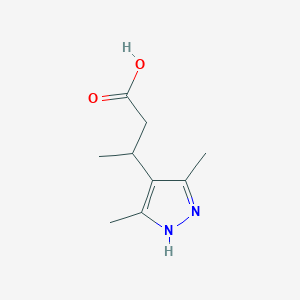

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid group. One common method involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine to form the pyrazole ring. The resulting pyrazole can then be alkylated with a butanoic acid derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Carboxylic Acid-Derived Reactions

The butanoic acid group undergoes classical acid-catalyzed reactions:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions produces esters. For example:

3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid+ROHH+Corresponding ester+H2O

Typical conditions: Reflux with H2SO4 or HCl as catalyst.

Amidation

Interaction with amines (e.g., ammonia, primary amines) forms amides. For instance:

Acid+RNH2→Amide+H2O

Conditions: Often mediated by coupling agents like EDC or DCC.

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety participates in electrophilic substitutions and cyclocondensation reactions.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration or sulfonation at activated positions. For example, nitration introduces nitro groups, though specific derivatives like 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoic acid (PubChem CID 2057146) highlight this reactivity .

Hydrazone Formation

Reaction with phenylhydrazine yields hydrazone derivatives. A documented example includes:

3-(3,5-Dimethyl-1H-pyrazol-4-yl)butanoic acid+PhNHNH2→4-(3,4-Dichlorophenyl)-4-phenylhydrazono derivative

Conditions: Ethanol, 15 days at room temperature .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Hydrazone formation | Phenylhydrazine | 4-(3,4-Dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid | 85% |

Thione Derivative Formation

Sulfurization with P2S5 introduces thione groups:

Dihydropyridazinone+P2S5Xylene, Δ3(2H)-Pyridazine thione

Conditions: Reflux for 6 hours .

| Parameter | Value |

|---|---|

| Yield | 50% |

| IR (C=S) | 1384 cm−1 |

| Biological Activity | Antimicrobial potential |

Cyclocondensation with Diketones

Reaction with acetylacetone or benzil in methanol forms pyridazine derivatives:

Hydrazino intermediate+Acetylacetone→6-(3,4-Dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Key data:

Comparative Reactivity Insights

The compound’s reactivity is enhanced by:

-

Electron-donating methyl groups on the pyrazole ring, activating it for electrophilic substitution.

-

Flexible butanoic acid chain , facilitating steric accessibility in cyclization reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this acid have shown effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of pyridazinone derivatives from the acid, which demonstrated notable antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents for treating infections caused by resistant strains .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The inhibition of inflammatory responses mediated by activated microglia is crucial for mitigating neurodegeneration. Studies suggest that compounds derived from this compound can modulate these inflammatory pathways, presenting a promising avenue for therapeutic interventions .

Pharmacological Insights

2.1 Cannabinoid Receptor Interactions

Pharmacological studies have explored the interaction of this compound with cannabinoid receptors, particularly CB1 receptors. This interaction may play a role in regulating neurogenesis and could be beneficial in developing treatments for conditions like anxiety and depression . The modulation of these receptors could lead to innovative therapeutic strategies targeting mood disorders.

2.2 Thrombopoietin Receptor Agonism

Another significant application of this compound is its potential as a thrombopoietin receptor agonist. Research has indicated that derivatives can enhance platelet production, making them candidates for treating thrombocytopenia—a condition characterized by low platelet counts. This application highlights the compound's versatility in addressing hematological disorders .

Case Studies and Experimental Findings

Table 1: Summary of Experimental Findings on this compound

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

- 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

- 3-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol. The structure includes a pyrazole ring substituted with dimethyl groups and a butanoic acid moiety, contributing to its unique biological properties.

The primary target of this compound is the αvβ6 integrin , which plays a crucial role in various cellular processes including cell migration, differentiation, and survival. The binding affinity of this compound to αvβ6 integrin suggests its potential as an inhibitor in pathways related to inflammation and cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. In vitro studies have shown that it can inhibit enzymes involved in metabolic pathways, such as:

- α-glucosidase : IC₅₀ values indicate potent inhibition comparable to established inhibitors like Acarbose.

- Xanthine oxidase : The compound demonstrates remarkable inhibitory activity, suggesting potential applications in managing oxidative stress-related conditions .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It shows considerable radical scavenging abilities, which may contribute to its protective effects against oxidative damage in biological systems. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative stress .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is suitable for inhalation delivery via nebulization, making it a candidate for respiratory therapies. Its solubility and bioavailability are influenced by environmental factors such as pH, which can affect therapeutic efficacy.

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(4-8(12)13)9-6(2)10-11-7(9)3/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQUKTZYMHVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.